Home > Products > Screening Compounds P140386 > 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide
4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide - 1421523-81-0

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide

Catalog Number: EVT-2814051
CAS Number: 1421523-81-0
Molecular Formula: C19H16N6OS
Molecular Weight: 376.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of compounds features various substituents on the phenyl ring of the (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide scaffold. They were synthesized and characterized using spectroscopic techniques like 1H NMR, 13C NMR, and Mass Spectroscopy. []

Relevance: These compounds are structurally related to 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide through the shared presence of the imidazole ring. While the core structures differ, the exploration of imidazole-containing compounds highlights the importance of this moiety in medicinal chemistry, potentially for its involvement in binding interactions with biological targets. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is a potent and orally active 5-lipoxygenase (5-LO) inhibitor. It exhibits improved pharmacokinetic and toxicological characteristics compared to its predecessor, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918). The replacement of the methoxy group in CJ-12,918 with a carboxamide group in CJ-13,454 led to reduced lipophilicity, enhanced metabolic stability, improved bioavailability, and a better toxicological profile. []

Relevance: Although the core structure differs, CJ-13,454 shares the 2-methyl-1H-imidazol-1-yl)benzyl moiety with 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide. This structural similarity suggests a potential role for this specific moiety in interacting with biological targets, making CJ-13,454 a relevant compound for comparison and further exploration of structure-activity relationships. []

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide

Compound Description: This compound was a former antiasthma drug candidate. A novel, efficient synthesis utilizing a modified Migita reaction for carbon-sulfur bond formation was developed for its production. []

Relevance: Similar to 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide, this compound contains a 2-methyl-1H-imidazol-1-yl)phenyl subunit. The presence of this common structural feature suggests potential similarities in their binding modes and interactions with biological targets, particularly those involved in inflammatory pathways. []

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. To improve its bioavailability, a series of N-acyl prodrug derivatives were synthesized and tested. []

Relevance: This compound, like 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide, incorporates a 2-methyl-1H-imidazol-1-yl)benzoyl group. This shared moiety implies potential similarities in their pharmacological profiles, especially considering the involvement of both compounds in therapeutic areas where modulating physiological pathways is crucial. []

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides

Compound Description: This series of compounds, containing an imidazole ring and a thiazole ring, were synthesized and evaluated for their antibacterial and antioxidant activities. They exhibited moderate antibacterial activity and significant antioxidant activity. []

Relevance: These compounds share a significant structural similarity with 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide as they both possess both an imidazole ring and a thiazole ring system linked through an amide bond. This structural resemblance suggests they might share similar biological targets, and investigating the specific structural variations and their impact on activity could provide insights into structure-activity relationships. []

Compound Description: This compound is a potent and selective inhibitor of the kinase Syk, which plays a critical role in the B-cell signaling pathway. Researchers have prepared various crystalline forms of this compound, including hydrochloride salts and sulfate salts, to explore its solid-state properties and improve its pharmaceutical characteristics, such as solubility and bioavailability. [, , , , ]

Relevance: This compound shares a structural resemblance with 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide through the inclusion of the 4-methyl-imidazol-1-yl)phenyl moiety. While the core structures and target kinases may differ, the shared presence of this specific group suggests a potential for similar binding interactions within the kinase active site, particularly involving aromatic or hydrophobic regions. [, , , , ]

N-[2-(Dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24)

Compound Description: This compound is a potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. It exhibits potent in vitro inhibitory activity against both aortic and intestinal ACATs and shows a moderate plasma level after oral administration. Furthermore, it significantly reduced atherosclerotic plaque development in in vivo studies. []

Relevance: This compound is structurally related to 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide through the presence of the 5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy group. This structural similarity suggests that both compounds might share a similar binding mode with their respective targets, potentially involving hydrophobic interactions and hydrogen bonding with the imidazole and phenyl rings. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: This compound is a highly potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. Its structure, when complexed with the CGRP receptor, was determined at 1.6 Å resolution. HTL22562 exhibits favorable metabolic stability, solubility, and low lipophilicity, making it suitable for various administration routes. It has the potential to provide rapid systemic exposures and high levels of receptor coverage, suggesting its potential for treating migraine. []

Relevance: While structurally distinct from 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide, HTL22562's focus on migraine treatment highlights a therapeutic area where CGRP receptor modulation is crucial. Though the core structures differ, understanding the binding interactions of different chemical scaffolds with the CGRP receptor could provide valuable insights for developing novel therapeutics for migraine. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. It demonstrates outstanding potency, a favorable predictive toxicology profile, and remarkable aqueous solubility. Preclinical studies revealed good intranasal bioavailability in rabbits and dose-dependent activity in validated in vivo and ex vivo migraine models. []

Relevance: Similar to HTL22562, BMS-694153 targets the CGRP receptor and is explored for its potential in treating migraine. Although its structure differs from 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide, BMS-694153 emphasizes the relevance of CGRP receptor antagonists in migraine therapy. Comparing and contrasting the structural motifs and pharmacological properties of diverse CGRP antagonists can aid in understanding the key factors driving efficacy and safety in this therapeutic area. []

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide (5a)

Compound Description: Compound 5a is a potent and selective inhibitor of the FLT3 kinase. It was discovered through a conformational restriction strategy applied to an in-house type II FMS inhibitor. 5a exhibits significant inhibitory activity against FLT3 (IC50 = 495 nM) and excellent selectivity profiles. []

Relevance: While structurally different from 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide, the inclusion of 5a highlights the importance of exploring diverse chemical scaffolds for kinase inhibition. Although their target kinases differ, understanding how different structural motifs interact with the ATP-binding pocket and achieve selectivity can inform the design and optimization of novel kinase inhibitors, including those targeting FLT3 and related kinases. []

Properties

CAS Number

1421523-81-0

Product Name

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide

IUPAC Name

4-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C19H16N6OS

Molecular Weight

376.44

InChI

InChI=1S/C19H16N6OS/c1-12-16(27-18(23-12)14-6-4-3-5-7-14)17(26)24-15-10-21-19(22-11-15)25-9-8-20-13(25)2/h3-11H,1-2H3,(H,24,26)

InChI Key

FYLOZPRFBFZBEF-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.